

# GBR 12783 Binding Affinity for the Dopamine Transporter: A Technical Guide

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Compound of Interest		
Compound Name:	GBR 12783	
Cat. No.:	B1139405	Get Quote

#### Introduction

GBR 12783, a derivative of the aryl 1,4-dialk(en)ylpiperazine class, is a potent and highly selective inhibitor of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission. Due to its high affinity and selectivity, GBR 12783 serves as an invaluable pharmacological tool for researchers studying the function and regulation of the dopamine transporter, as well as the broader implications of dopamine signaling in various neurological and psychiatric conditions. This technical guide provides an in-depth overview of the binding affinity of GBR 12783 for the DAT, detailing the quantitative binding parameters, the experimental protocols used for their determination, and the underlying molecular interactions.

## **Binding Affinity Profile of GBR 12783**

The affinity of **GBR 12783** for the dopamine transporter has been characterized using various in vitro assays, yielding key quantitative metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values collectively demonstrate the compound's high-affinity interaction with the DAT. A lower value for these parameters indicates a higher binding affinity.[1]

The binding of **GBR 12783** is competitive with dopamine, meaning it binds to the same site on the transporter as the endogenous substrate.[2] Studies have also revealed a time-dependent nature of its inhibition, suggesting a two-step mechanism. An initial, rapid-binding event forms a







transporter-inhibitor complex (TI), which then slowly transitions to a more stable, longer-lasting complex (TI\*).[3] This results in an inhibition that increases with the duration of exposure.[3]

Quantitative Binding Data

The following table summarizes the experimentally determined binding affinity values for **GBR 12783** at the dopamine transporter from various studies.



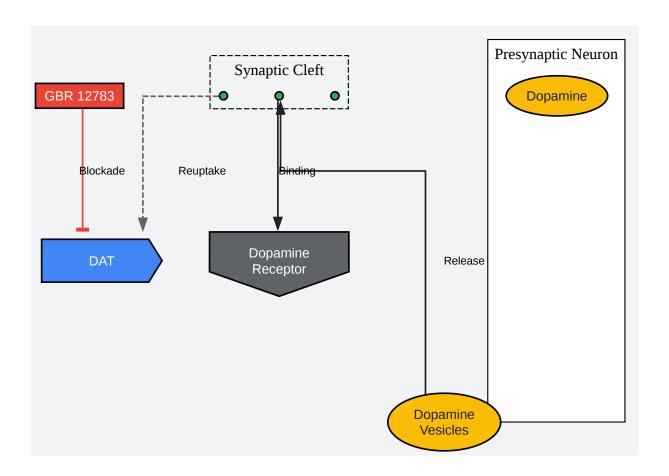
Parameter	Value	Species/Tissue	Experimental Conditions	Reference
IC50	1.8 nM	Rat Striatal Synaptosomes	Inhibition of [3H]Dopamine uptake.	[2]
IC50	1.85 ± 0.1 nM	Rat Striatal Synaptosomes	Inhibition of [3H]Dopamine uptake with preincubation.	
IC50	25 ± 3.5 nM	Rat Striatal Synaptosomes	Inhibition of [3H]Dopamine uptake without preincubation.	
Ki	≥ 20 nM	Rat Striatal Synaptosomes	For the initial transporter-inhibitor complex (TI).	
Ki	≤ 5 nM	Rat Striatal Synaptosomes	For the isomerized, more stable complex (TI).	
Kd	0.23 nM	Rat Striatal Membranes	[3H]GBR 12783 binding in 10 mM Na+ medium at 0°C.	
Bmax	12.9 pmol/mg protein	Rat Striatal Membranes	[3H]GBR 12783 binding in 10 mM Na+ medium at 0°C.	
Bmax	8-10 pmol/mg protein	Rat Striatal Synaptosomes	[3H]GBR 12783 binding.	



Note: IC50 values can be influenced by experimental conditions, such as substrate concentration. Ki and Kd are more direct measures of affinity.

## Mechanism of Action at the Dopaminergic Synapse

**GBR 12783** exerts its effect by directly blocking the dopamine transporter on the presynaptic neuron. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged presence of dopamine in the synapse. The elevated synaptic dopamine levels result in enhanced stimulation of postsynaptic dopamine receptors.



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Mechanism of **GBR 12783** at the dopaminergic synapse.

## **Experimental Protocols: Radioligand Binding Assay**



The binding affinity of **GBR 12783** for the DAT is typically determined using a competitive radioligand binding assay. This method measures the ability of unlabeled **GBR 12783** to displace a radiolabeled ligand that is known to bind to the DAT.

### **Detailed Methodology**

- Membrane Preparation:
  - Tissue rich in dopamine transporters, such as the rat striatum, is dissected and homogenized in a cold buffer solution.
  - The homogenate undergoes a series of centrifugations to isolate the cell membrane fraction, which contains the dopamine transporters. The final membrane pellet is resuspended in an appropriate assay buffer.
- Competitive Binding Assay:
  - The assay is conducted in multiple tubes or a multi-well plate.
  - Each reaction contains:
    - A fixed concentration of the prepared cell membranes.
    - A fixed concentration of a suitable radioligand (e.g., [3H]GBR 12783 or [3H]WIN 35,428).
    - Varying concentrations of the unlabeled "competitor" compound (GBR 12783).
  - To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known, potent DAT inhibitor (e.g., mazindol or cocaine) to saturate all specific binding sites.

#### Incubation:

 The reaction mixtures are incubated for a specific duration (e.g., 2 hours) at a controlled temperature (e.g., 0-4°C) to allow the binding to reach equilibrium. Ionic conditions, particularly the concentration of sodium (Na+), are critical as they can significantly influence ligand affinity.



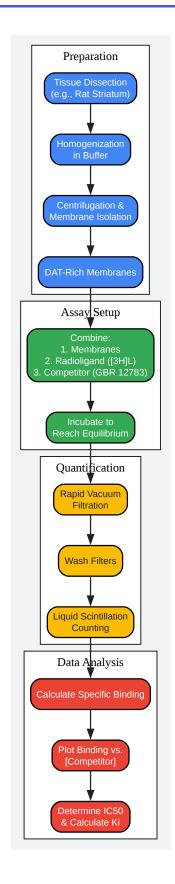
## • Separation and Quantification:

- The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B).
   This step separates the membrane-bound radioligand from the free radioligand in the solution.
- The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
- The radioactivity trapped on each filter is measured using a liquid scintillation counter.

### Data Analysis:

- Specific Binding is calculated by subtracting the non-specific binding (counts from the tubes with the saturating inhibitor) from the total binding (counts from all other tubes).
- The specific binding data is plotted against the logarithm of the competitor (GBR 12783)
   concentration. This generates a sigmoidal dose-response curve.
- The IC50 value is determined from this curve; it is the concentration of **GBR 12783** that displaces 50% of the specifically bound radioligand.
- The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50
   / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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Workflow for a DAT competitive radioligand binding assay.



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